N-[1-(1-decyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-decyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide typically involves multiple steps. The process begins with the preparation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or its equivalents . The next step involves the introduction of the decyl group, which can be accomplished through alkylation reactions. The methylsulfanyl group is then introduced via thiolation reactions. Finally, the benzamide moiety is attached through amidation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-decyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide can undergo various chemical reactions, including:
Reduction: The benzamide moiety can be reduced to a benzylamine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzylamines
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
N-[1-(1-decyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1-decyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide involves its interaction with specific molecular targets. For instance, as an allosteric activator of human glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine
Uniqueness
N-[1-(1-decyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the decyl group enhances its hydrophobicity, while the methylsulfanyl group provides additional reactivity. The benzamide moiety contributes to its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C28H39N3OS |
---|---|
Molecular Weight |
465.7 g/mol |
IUPAC Name |
N-[1-(1-decylbenzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide |
InChI |
InChI=1S/C28H39N3OS/c1-3-4-5-6-7-8-9-15-21-31-26-19-14-13-18-24(26)29-27(31)25(20-22-33-2)30-28(32)23-16-11-10-12-17-23/h10-14,16-19,25H,3-9,15,20-22H2,1-2H3,(H,30,32) |
InChI Key |
WMXXDSJGFGYADC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C2=CC=CC=C2N=C1C(CCSC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.